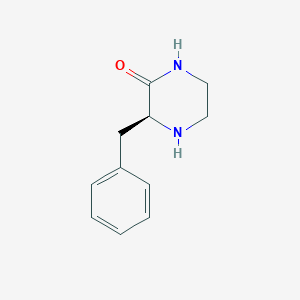

(3S)-3-Benzylpiperazin-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

(3S)-3-benzylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJMAPBQIWVIRL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H](N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Conformational Analysis of 3s 3 Benzylpiperazin 2 One and Analogs

Spectroscopic Elucidation of Molecular Structures

The definitive identification and characterization of (3S)-3-Benzylpiperazin-2-one rely on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the connectivity of atoms, Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies the key functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the benzyl (B1604629) group and the piperazin-2-one (B30754) ring. The aromatic protons of the benzyl group typically appear in the downfield region, around 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (PhCH₂) are expected to show signals in the range of 2.5-3.5 ppm. The protons on the piperazin-2-one ring will have distinct chemical shifts depending on their position relative to the nitrogen atoms and the carbonyl group.

| Proton | Expected Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.2 - 7.4 |

| Benzylic (CH₂) | 2.5 - 3.5 |

| Piperazinone Ring | 2.8 - 4.0 |

| N-H | Variable |

Note: This is a predictive table based on typical chemical shift values for similar structural motifs.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. The carbonyl carbon of the amide group is expected to resonate at a significantly downfield position, typically in the range of 165-175 ppm. The aromatic carbons of the benzyl group will appear between 125 and 140 ppm. The benzylic carbon and the carbons of the piperazin-2-one ring will have signals in the aliphatic region of the spectrum.

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C₆H₅) | 125 - 140 |

| Benzylic (CH₂) | 40 - 50 |

| Piperazinone Ring | 40 - 60 |

Note: This is a predictive table based on typical chemical shift values for similar structural motifs.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its structural features through analysis of its fragmentation pattern. The molecular ion peak (M+) would confirm the molecular weight of the compound.

Key fragmentation pathways for piperazine (B1678402) derivatives often involve cleavage of the piperazine ring and the loss of substituents. For this compound, a prominent fragment is expected from the cleavage of the benzyl group, resulting in a tropylium (B1234903) ion at m/z 91. Other characteristic fragments would arise from the breakdown of the piperazin-2-one ring.

| Fragment Ion (m/z) | Possible Structure/Loss |

| 190 | [M]+ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: This is a predictive table based on common fragmentation patterns of benzylpiperazine derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable technique for identifying the principal functional groups within the this compound molecule. The presence of a strong absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the amide functional group. The N-H stretching vibration of the amide and the secondary amine will appear as a broad band in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperazinone and benzyl methylene groups appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ region.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amide/Amine) | 3200 - 3400 |

| C-H Stretch (Aromatic) | > 3000 |

| C-H Stretch (Aliphatic) | < 3000 |

| C=O Stretch (Amide) | 1650 - 1680 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Note: This is a predictive table based on typical IR absorption frequencies.

Conformational Behavior of Benzylpiperazin-2-one Systems

The biological activity and physical properties of cyclic dipeptides, such as piperazine-2,5-diones, are intrinsically linked to their conformational preferences. These molecules can exist in various conformations, with the stability of each being influenced by factors like substituent effects and intramolecular interactions.

Stability of Folded and Extended Conformations in Piperazine-2,5-diones

Piperazine-2,5-diones substituted with aromatic side chains, such as a benzyl group, can adopt either a folded or an extended conformation. In the folded conformation, the aromatic ring is positioned over the piperazine-2,5-dione ring, often stabilized by intramolecular interactions like CH/π interactions. In the extended conformation, the aromatic ring is oriented away from the heterocyclic ring.

The stability of the folded conformation is a subject of considerable research, as this conformation can mimic the bioactive structures of larger peptides. For para-substituted 3-benzylpiperazine-2,5-diones, the equilibrium between the folded and extended forms is influenced by the nature of the substituent on the phenyl ring. acs.org

Influence of Substituents, such as N4-Methylation, on Conformational Dynamics

Substitution on the nitrogen atoms of the piperazine-2,5-dione ring can have a profound impact on the conformational equilibrium. Specifically, N4-methylation of (3S,6S)-3-alkyl-6-benzylpiperazine-2,5-diones has been shown to shift the conformational preference from a folded to an extended form. acs.org This conformational change can be attributed to steric hindrance introduced by the methyl group, which destabilizes the folded arrangement. nih.gov This alteration of the three-dimensional structure can, in turn, significantly affect the molecule's interaction with biological targets.

Role of Intramolecular Interactions (e.g., CH/π hydrogen bonds) in Defining Conformation

The conformation of this compound and its analogs is significantly influenced by a variety of non-covalent intramolecular interactions. Among these, the CH/π hydrogen bond plays a crucial role in stabilizing specific spatial arrangements of the molecule, particularly the orientation of the benzyl group relative to the piperazinone ring. This interaction, occurring between the electron-rich aromatic π-system of the benzyl group and C-H bonds on the piperazinone ring, is a key determinant of the conformational preferences in these structures.

Research on closely related cyclic dipeptides, such as para-substituted 3-benzylpiperazine-2,5-diones, provides valuable insights into the conformational behavior of this compound. acs.org In these analogs, a folded conformation, where the aromatic ring of the benzyl group is positioned over the piperazinone ring, is often observed. This folded structure is stabilized by an attractive interaction between the π-electron cloud of the aromatic ring and the C-H bonds of the heterocyclic ring. acs.org The stability of this folded conformation is influenced by the electronic nature of substituents on the aromatic ring, which can modulate the strength of the CH/π interaction. nih.gov

In the context of this compound, the piperazinone ring is expected to adopt a chair or a twisted-boat conformation. The presence of the benzyl substituent at the C3 position introduces a conformational preference. Studies on other 2-substituted piperazines have shown a general preference for the substituent to occupy an axial position to avoid steric hindrance. nih.gov In the case of this compound, an axial orientation of the benzyl group would facilitate the folding of the aromatic ring over the piperazinone ring, thereby maximizing the potential for stabilizing CH/π interactions.

The following table summarizes the key intramolecular interactions and their likely influence on the conformation of this compound, based on data from analogous compounds.

| Interaction Type | Interacting Groups | Probable Conformational Effect |

| CH/π Hydrogen Bond | Benzyl aromatic ring and piperazinone C-H bonds | Stabilization of a folded conformation |

| Steric Hindrance | Benzyl group and piperazinone ring substituents | Preference for an axial orientation of the benzyl group |

| Amide Resonance | Carbonyl group and adjacent nitrogen | Planarity of the amide bond, influencing ring conformation |

Further investigation into the conformational preferences of this compound is warranted to fully understand the structure-activity relationships of this class of compounds.

Biological Activities and Mechanistic Studies of 3s 3 Benzylpiperazin 2 One Derivatives

In Vitro Cytotoxic and Antiproliferative Activity Investigations

The antiproliferative potential of (3S)-3-benzylpiperazin-2-one and its related derivatives has been a primary focus of research, leading to the identification of potent cytotoxic agents against various human cancer cell lines.

Evaluation in Human Cancer Cell Lines

Derivatives incorporating the benzylpiperazine moiety have demonstrated significant cytotoxic effects across a range of human cancer cell lines. For instance, a series of novel isoxazole-piperazine hybrids showed potent cytotoxicity against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cells, with compounds 5l-o exhibiting IC₅₀ values between 0.3 and 3.7 μM. nih.gov Similarly, arylpiperazine derivatives have been synthesized and evaluated for their effects on human prostate cancer cell lines (PC-3, LNCaP, and DU145). mdpi.com In this study, compounds 9 and 15 displayed strong cytotoxic activities against LNCaP cells with IC₅₀ values under 5 μM, while compound 8 was most potent against DU145 cells with an IC₅₀ of 8.25 μM. mdpi.com

Further studies on alepterolic acid coupled with benzylpiperazines identified that the (3,4-dichlorobenzyl)piperazinyl alepterolic acid derivative (compound 6p) had the highest toxicity against the MCF-7 breast cancer cell line, with an IC₅₀ value of 8.31±0.67 μM. researchgate.net Another investigation into triarylpyrazole derivatives found that compound 1l , which possesses an N-benzylpiperazinyl terminal moiety, showed strong antiproliferative activity across a panel of 58 cancer cell lines. nih.gov The modification of natural products with piperazine (B1678402) has also yielded promising results; an oleanolic acid derivative (25 ) and an asiatic acid derivative (26 ), both containing a piperazine moiety, showed IC₅₀ values ranging from 7.05 to 13.13 μM against MCF-7, HeLa, and A549 cell lines. tandfonline.com

Table 1: Cytotoxic Activity of Selected Benzylpiperazine Derivatives in Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Cancer Cell Line | IC₅₀ (μM) | Source |

|---|---|---|---|

| Isoxazole-piperazine hybrid 5m | Huh7 (Liver) | 0.3-3.7 (range for 5l-o) | nih.gov |

| Isoxazole-piperazine hybrid 5o | Mahlavu (Liver) | 0.3-3.7 (range for 5l-o) | nih.gov |

| Isoxazole-piperazine hybrid 5l-o | MCF-7 (Breast) | 0.3-3.7 | nih.gov |

| Arylpiperazine derivative 8 | DU145 (Prostate) | 8.25 | mdpi.com |

| Arylpiperazine derivative 9 | LNCaP (Prostate) | < 5 | mdpi.com |

| Arylpiperazine derivative 15 | LNCaP (Prostate) | < 5 | mdpi.com |

| Triarylpyrazole derivative 1l | 58-cell line panel | Potent Activity | nih.gov |

| Alepterolic acid derivative 6p | MCF-7 (Breast) | 8.31 | researchgate.net |

| Oleanolic acid derivative 25 | MCF-7, HeLa, A549 | 7.05–13.13 | tandfonline.com |

| Asiatic acid derivative 26 | MCF-7, HeLa, A549 | 7.05–13.13 | tandfonline.com |

| AKBA derivative 29 | PC-3 (Prostate) | 0.04 | tandfonline.com |

| AKBA derivative 29 | LNCaP (Prostate) | 0.27 | tandfonline.com |

Exploration of Mechanistic Pathways for Antiproliferative Effects

Investigations into the mechanisms underlying the antiproliferative effects of benzylpiperazine derivatives have revealed their ability to modulate key cellular processes, including cell cycle progression, DNA integrity, and programmed cell death.

Cell Cycle Arrest: Several derivatives have been shown to induce cell cycle arrest. For example, isoxazole-piperazine hybrids 5m and 5o caused Huh7 liver cancer cells to arrest in the G2/M and G1 phases, while Mahlavu cells treated with these compounds showed a higher population in the S and G2/M phases. nih.gov This effect was linked to the activation of the p53 protein. nih.govresearchgate.net Dehydroabietyl piperazine dithiocarbamate (B8719985) ruthenium (II) polypyridyl complexes 6a and 6c were found to arrest T-24 bladder cancer cells at the G1 phase, which was associated with the upregulation of the antioncogene p27 and downregulation of cyclin E. mdpi.com Similarly, oleanolic and asiatic acid derivatives incorporating piperazine also induced cell cycle arrest in MCF-7, HeLa, and A549 cells. tandfonline.com Another study found that an AKBA derivative (29 ) with a piperazine amide moiety also triggered cell cycle arrest, regulating proteins such as p21 and cyclin D1. tandfonline.com

Apoptosis Induction: Apoptosis, or programmed cell death, is a common pathway triggered by these compounds. The isoxazole-piperazine derivatives 5m and 5o were demonstrated to induce apoptosis in liver cancer cells. nih.govresearchgate.net This was confirmed by the observation of increased PARP cleavage. nih.gov The benzylpiperazine derivative of alepterolic acid, 6p , induced endogenous apoptosis in MCF-7 cells, evidenced by a significant increase in cleaved caspase-9, cleaved caspase-3, and the Bax/Bcl-2 ratio. researchgate.net The ruthenium complexes 6a and 6c also caused apoptosis, which involved the upregulation of Bax and caspase-9, release of cytochrome c and intracellular Ca²⁺, and downregulation of Bcl-2. mdpi.com

Reactive Oxygen Species (ROS) Production and DNA Damage: The generation of reactive oxygen species is another key mechanism. The cytotoxic effects of compounds 5m and 5o in liver cancer cells were shown to be mediated by the induction of oxidative stress, which leads to apoptosis. nih.govresearchgate.net The ruthenium complexes 6a and 6c also prompted ROS generation in T-24 cells. mdpi.com Furthermore, these complexes were shown to target and damage DNA, as confirmed by gel electrophoresis and the upregulation of phosphorylated H2AX (p-H2AX), a marker of DNA double-strand breaks. mdpi.com

Antimicrobial and Antioxidant Activities

Beyond their anticancer potential, derivatives of this compound have been investigated for their ability to combat microbial pathogens and oxidative stress.

Antibacterial Spectrum and Efficacy against Specific Bacterial Strains

Benzylpiperazine derivatives have demonstrated a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. A study on 5-methyl-2,4-dihydro-3H-pyrazol-3-one-4-(4-substituted) benzylpiperazine derivatives (IVP a–e ) showed mild to moderate activity against Proteus vulgaris, Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. ijpsr.comijpsr.com Within this series, compounds IVPb and IVPc demonstrated good antibacterial activity. ijpsr.comijpsr.com

Another series of 4-benzyl-piperazinyl-s-triazine derivatives displayed notable activity, with many compounds showing antibacterial effects against Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa that were comparable to the standard drug streptomycin. researchgate.net Furthermore, N-benzyl-ciprofloxacin (4 ), a derivative of the antibiotic ciprofloxacin, was found to be equipotent to the parent compound against S. aureus but less potent against E. coli. ucl.ac.be Azole piperazine derivatives containing an imidazole (B134444) moiety were reported to possess better antibacterial activity against Pseudomonas aeruginosa than their triazole counterparts, though all synthesized derivatives showed strong resistance from S. aureus. japsonline.com

Table 2: Antibacterial Activity of Selected Benzylpiperazine Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Bacterial Strain | Activity Level | Source |

|---|---|---|---|

| Benzylpiperazine derivatives IVP a-e | P. vulgaris, S. aureus, E. coli, B. subtilis | Mild to Moderate | ijpsr.comijpsr.com |

| Benzylpiperazine derivative IVPb | Various | Good | ijpsr.comijpsr.com |

| Benzylpiperazine derivative IVPc | Various | Good | ijpsr.comijpsr.com |

| 4-benzyl-piperazinyl-s-triazine derivatives | B. subtilis, S. aureus, S. epidermidis, P. aeruginosa | Comparable to Streptomycin | researchgate.net |

| N-benzyl-ciprofloxacin 4 | S. aureus | Equipotent to Ciprofloxacin | ucl.ac.be |

| N-benzyl-ciprofloxacin 4 | E. coli | Less potent than Ciprofloxacin | ucl.ac.be |

| Imidazole-piperazine congeners | P. aeruginosa | Significant | japsonline.com |

| Imidazole-piperazine congeners | S. aureus | Resistant | japsonline.com |

Antifungal Activity against Fungal Strains

The antifungal properties of benzylpiperazine derivatives have also been established. The same 5-methyl-2,4-dihydro-3H-pyrazol-3-one benzylpiperazine derivatives (IVP a–e ) exhibited mild antifungal activity, with compounds IVb , IVc , and IVe showing good activity against Altenaria, Culvalaria, Candida albicans, and Aspergillus niger. ijpsr.comijpsr.com Specifically, IVb and IVc were moderately active against C. albicans and A. niger. ijpsr.com

A series of novel benzyl (B1604629) benzimidazoles substituted with piperazines showed antifungal activity against C. albicans that was comparable to ketoconazole. derpharmachemica.com Similarly, coumarin (B35378) derivatives linked to a benzylpiperazine moiety (7a–7j ) were assayed against Candida albicans, Fusarium oxysporum, Drechslera halodes, and Colletotrichum falcatum, with compounds 7j and 7h showing the best activity across all four strains. researchgate.net Azole piperazine derivatives with an imidazole moiety also showed better antifungal activity against Candida albicans compared to those with a triazole moiety. japsonline.com

Table 3: Antifungal Activity of Selected Benzylpiperazine Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Fungal Strain | Activity Level | Source |

|---|---|---|---|

| Benzylpiperazine derivatives IVb, IVc, IVe | Altenaria, Culvalaria, C. albicans, A. niger | Good | ijpsr.comijpsr.com |

| Benzyl benzimidazole-piperazines | C. albicans | Comparable to Ketoconazole | derpharmachemica.com |

| Coumarin-benzylpiperazines 7j, 7h | C. albicans, F. oxysporum, D. halodes, C. falcatum | Good to Moderate | researchgate.net |

| Imidazole-piperazine congeners | C. albicans | Significant | japsonline.com |

Assessment of Antioxidant Potential

The antioxidant capacity of benzylpiperazine derivatives has been evaluated through various in vitro assays. A study combining a benzylpiperazine moiety with the natural antioxidant α-lipoic acid resulted in bifunctional compounds with antioxidant properties. acs.org Another investigation of aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety assessed their antioxidant potential using DPPH, ABTS, and FRAP methods. nih.gov In that series, compound 3c , which has a hydroxyl group on the phenyl ring, demonstrated the highest activity across all three assays, with an ABTS radical scavenging IC₅₀ of 3.45 μmol/L, which was significantly better than the standard BHT (IC₅₀ 26.29 μmol/L). nih.gov

The antioxidant activity of novel azole piperazine congeners was assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) method. japsonline.com The results showed that piperazine derivatives containing a triazole unit (ITZ-1 and ITZ-2 ) exhibited better antioxidant activities than their imidazole counterparts, with IC₅₀ values that were comparable to the gallic acid control. japsonline.com The literature indicates that coupling the piperazine ring to various heterocyclic systems or natural products often results in compounds with good antioxidant activity. researchgate.net

Table 4: Antioxidant Activity of Selected Benzylpiperazine Derivatives This table is interactive. You can sort and filter the data.

| Compound | Assay | IC₅₀ | Source |

|---|---|---|---|

| Xanthine derivative 3a | DPPH | 371.97 μmol/L | nih.gov |

| Xanthine derivative 3a | ABTS | 55.87 μmol/L | nih.gov |

| Xanthine derivative 3c | DPPH | 189.42 μmol/L | nih.gov |

| Xanthine derivative 3c | ABTS | 3.45 μmol/L | nih.gov |

| Xanthine derivative 3f | DPPH | 420.57 μmol/L | nih.gov |

| Xanthine derivative 3f | ABTS | 41.04 μmol/L | nih.gov |

| Azole-piperazine ITZ-1 | DPPH | 0.70 μg/ml | japsonline.com |

| Azole-piperazine ITZ-2 | DPPH | 0.224 μg/ml | japsonline.com |

Neuroprotective Activity Studies in Cellular and Animal Models

Derivatives of benzylpiperazine have demonstrated notable neuroprotective properties in various experimental models. Studies have shown that certain benzylpiperazine-based compounds can protect neuronal cells from damage and improve outcomes in animal models of neurological disorders.

For instance, a study investigating benzylpiperazine-based edaravone (B1671096) derivatives found that several of these compounds offered significant protection to cells against damage induced by hydrogen peroxide. vulcanchem.com In animal models of acute cerebral ischemia, these derivatives were also shown to prolong the survival time of the subjects. vulcanchem.com This suggests a potential therapeutic application for these compounds in conditions characterized by oxidative stress and ischemic brain injury.

Further research on novel dicarbonylalkyl piperazine derivatives has reinforced their neuroprotective potential. In studies using neuron-like PC12 cells, certain derivatives, such as compounds 7f, 7k, and 7o, exhibited neuroprotective activity in an oxygen-glucose deprivation test. researchgate.net One particular derivative, compound 9d, showed potent neuroprotective activity in vitro, comparable to the established neuroprotective agent Fenazinel. researchgate.net This compound also demonstrated positive effects in a mouse model of hypoxia tolerance and a rat model of middle cerebral artery occlusion (MCAO), reducing cerebral infarction. researchgate.net

Similarly, other research has highlighted the neuroprotective effects of related compounds in the context of ischemic events, noting their ability to reduce neuronal damage. The neuroprotective capacity of some benzylpiperazine derivatives has also been linked to their interaction with sigma receptors (σR). nih.gov Certain σR ligands incorporating a benzylpiperazine moiety have been shown to counteract neurotoxicity induced by agents like rotenone (B1679576) and oligomycin (B223565) in the SH-SY5Y neuroblastoma cell line. nih.gov This neuroprotective effect against rotenone-induced oxidative stress was confirmed to be mediated, at least in part, through the sigma-1 receptor (σ1R). nih.gov

The table below summarizes the neuroprotective activities of selected benzylpiperazine derivatives from various studies.

| Compound/Derivative | Model System | Observed Neuroprotective Effect | Reference |

| Benzylpiperazine-based edaravone derivatives | In vitro (Cell-based) | Protected against hydrogen peroxide-induced cell damage. | vulcanchem.com |

| Benzylpiperazine-based edaravone derivatives | In vivo (Mouse model of acute cerebral ischemia) | Prolonged survival time. | vulcanchem.com |

| Dicarbonyl piperazine derivatives (7f, 7k, 7o) | In vitro (PC12 cells, oxygen-glucose deprivation) | Exhibited neuroprotective activity. | researchgate.net |

| Dicarbonyl piperazine derivative (9d) | In vitro, In vivo (mouse hypoxia, rat MCAO) | Potent in vitro neuroprotection, prolonged survival, reduced cerebral infarction. | researchgate.net |

| Benzylpiperazine-based σR ligands (I, II, III, 9, 11) | In vitro (SH-SY5Y cells) | Counteracted neurotoxicity from rotenone, oligomycin, and NMDA. | nih.gov |

Receptor-Ligand Interactions and Neurotransmission Modulation

This compound derivatives and related piperazine compounds are known to interact with various neurotransmitter systems, most notably the serotonergic and dopaminergic systems. Their ability to bind to and modulate the activity of specific receptors and transporters underlies many of their pharmacological effects.

The interaction of piperazine derivatives with serotonin (B10506) (5-HT) receptors is a key area of research. These compounds can act as either agonists (activating the receptor) or antagonists (blocking the receptor), and their activity can be highly specific to certain receptor subtypes.

The 5-HT2 family of receptors, including 5-HT2A, 5-HT2B, and 5-HT2C, are frequent targets for piperazine-based ligands. acs.org The structural characteristics of phenylpiperazines, for example, have been studied to understand their effects on the 5-HT2C receptor. nih.gov Research suggests that the conformation where the piperazine and phenyl rings are nearly co-planar is what determines the "activating" or agonistic effect at the 5-HT2C receptor. nih.gov Based on this hypothesis, researchers predicted that 1-(2-methoxyphenyl)piperazine (B120316) (oMPP) would act as an antagonist, while 1-(3-methoxyphenyl)piperazine (B98948) (mMPP) would be an agonist, a prediction that was later confirmed by in vitro and in vivo testing. nih.gov

Substituted piperazine derivatives, including arylpiperazines and benzylpiperazines, are known to function as ligands for the 5-HT2 receptor family, leading to a variety of cellular responses. acs.org For example, some piperazine derivatives like para-fluorophenylpiperazine and 3-trifluoromethylphenylpiperazine show high affinity for both 5-HT1 and 5-HT2 receptors and act as full agonists. acs.org In contrast, some FDA-approved antipsychotic drugs containing a piperazine moiety, such as clozapine (B1669256) and olanzapine, act as antagonists or inverse agonists at a range of dopamine (B1211576) and serotonin receptors, including 5-HT2 receptors. acs.org

The 5-HT2B receptor has also been identified as a target for piperazine derivatives. A novel pyridinylpiperazine derivative, MARY1, was found to be a selective antagonist for the 5-HT2B receptor, with a binding affinity (Ki) of 764 nM, and showed no significant binding to 5-HT2A or 5-HT2C receptors. acs.org

The table below presents data on the activity of various piperazine derivatives at serotonin receptors.

| Compound | Receptor Target | Activity | Binding Affinity (Ki) | Reference |

| 1-(2-methoxyphenyl)piperazine (oMPP) | 5-HT2C | Antagonist | Not specified | nih.gov |

| 1-(3-methoxyphenyl)piperazine (mMPP) | 5-HT2C | Agonist | Not specified | nih.gov |

| MARY1 | 5-HT2B | Selective Antagonist | 764 nM | acs.org |

| para-Fluorophenylpiperazine | 5-HT1, 5-HT2 | Full Agonist | High affinity (not specified) | acs.org |

| 3-Trifluoromethylphenylpiperazine | 5-HT1, 5-HT2 | Full Agonist | High affinity (not specified) | acs.org |

Benzylpiperazine (BZP) and its derivatives are known to significantly impact the dopamine (DA) system. researchgate.netresearchgate.net Their mechanism often involves increasing the levels of synaptic dopamine, which contributes to their stimulant effects. researchgate.net BZP itself has been shown to have a more pronounced effect on dopamine release compared to other piperazine derivatives like TFMPP. researchgate.net

The interaction with the dopamine system is not limited to direct effects on the transporter. Some benzylpiperazine derivatives have been developed as ligands for dopamine receptors. For example, a new scaffold of 3- or 4-benzyloxypiperidine has been identified for developing selective D4 receptor antagonists. nih.gov Furthermore, the sigma-1 receptor (σ1R), which is a target for some benzylpiperazine derivatives, is known to regulate dopamine neurotransmission. acs.org Ligands for σ1R have been shown to modulate the behavioral effects of methamphetamine, suggesting a therapeutic potential for these compounds in conditions related to dopamine dysregulation. acs.org

The table below summarizes the effects of benzylpiperazine derivatives on dopamine neurotransmission.

| Compound/Derivative Class | Mechanism of Action | Effect on Dopamine System | Reference |

| Benzylpiperazine (BZP) | Inhibits DA reuptake, stimulates DA release | Increases synaptic dopamine levels | researchgate.netresearchgate.netwikipedia.org |

| 3- or 4-Benzyloxypiperidine derivatives | D4 Receptor Antagonism | Blocks D4 dopamine receptors | nih.gov |

| Benzylpiperazine-based σ1R ligands | σ1R modulation | Indirectly modulates dopamine neurotransmission | acs.org |

A primary mechanism of action for many benzylpiperazine derivatives is the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. wikipedia.org By blocking SERT, these compounds increase the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. wikipedia.org This is the same mechanism employed by widely used antidepressant medications like selective serotonin reuptake inhibitors (SSRIs). wikipedia.org

The structure of the benzylpiperazine derivative plays a crucial role in its potency and selectivity for SERT. For example, studies on 4-benzylpiperidine (B145979) carboxamides have shown that compounds with a biphenyl (B1667301) ring tend to have a higher degree of SERT inhibition than those with a diphenyl ring. biomolther.org Similarly, the presence of a 2-naphthyl substitution generally leads to enhanced 5-HT reuptake inhibition compared to a 1-naphthyl substitution. biomolther.org

Docking studies have provided insights into how these inhibitors interact with the SERT protein. It is proposed that they bind within a pocket formed by transmembrane domains, stacking between aromatic amino acids like tyrosine and phenylalanine, which may prevent the closure of the extracellular gate of the transporter. nih.gov

Some piperazine derivatives have been investigated as dual-action agents, combining 5-HT reuptake inhibition with antagonism at 5-HT1B/1D receptors, which could theoretically lead to a more rapid and pronounced antidepressant effect. nih.gov

The table below provides examples of piperazine derivatives and their activity related to 5-HT uptake inhibition.

| Compound/Derivative Class | Key Structural Feature | Effect on SERT | Reference |

| 4-Benzylpiperidine carboxamides | Biphenyl ring | High degree of inhibition | biomolther.org |

| 4-Benzylpiperidine carboxamides | 2-Naphthyl substitution | Enhanced inhibition | biomolther.org |

| Benzylpiperazine (BZP) | Piperazine core | Amphetamine-like action on SERT | wikipedia.org |

| Unsymmetrical ureas | Indole and aniline (B41778) moieties | 5-HT reuptake inhibition and 5-HT1B/1D antagonism | nih.gov |

Enzyme Inhibition Profiling (e.g., Monoacylglycerol Lipase (B570770) (MAGL) Inhibition)

Beyond their interactions with neurotransmitter receptors and transporters, derivatives of this compound have been explored for their ability to inhibit specific enzymes. A notable target in this regard is monoacylglycerol lipase (MAGL).

MAGL is a serine hydrolase enzyme that plays a critical role in the endocannabinoid system by breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govacs.org Inhibition of MAGL leads to increased levels of 2-AG, which can have therapeutic benefits in a range of conditions, including neurodegenerative diseases, inflammation, and pain. nih.govmdpi.com

A new class of benzylpiperidine-based MAGL inhibitors has been synthesized and evaluated. nih.govacs.org One of the first synthesized compounds in this class, compound 7, demonstrated an IC50 value of 133.9 nM for MAGL inhibition and good selectivity over another key enzyme, fatty acid amide hydrolase (FAAH). nih.govacs.org Further modifications, such as adding chlorine or bromine atoms to the phenolic ring (compounds 10c, 10d, and 10e), resulted in similar or slightly improved inhibitory potency. nih.govacs.org

Structure-activity relationship studies have revealed that modifications at different positions of the benzylpiperidine scaffold can significantly impact inhibitory activity. For example, shifting a trifluoromethyl group on a pyridine (B92270) ring from position 3 to position 4 (compound 11b) resulted in a tenfold improvement in the IC50 value for MAGL inhibition (13.1 nM) and enhanced selectivity over FAAH. acs.org These findings highlight the potential for developing potent and selective MAGL inhibitors based on the benzylpiperidine and related piperazine structures.

The table below details the MAGL inhibitory activity of several benzylpiperidine derivatives.

| Compound | Description | MAGL IC50 (nM) | FAAH IC50 (µM) | Reference |

| 7 | First synthesized benzylpiperidine MAGL inhibitor | 133.9 | 5.9 | nih.govacs.org |

| 10c | Dichloro-substituted derivative | 124.6 | Not specified | nih.govacs.org |

| 10d | Dichloro-substituted derivative | 107.2 | Not specified | nih.govacs.org |

| 10e | Bromo-substituted derivative | 109.4 | Not specified | nih.govacs.org |

| 11a | 3-Trifluoromethyl pyridine derivative | 175.7 | Not specified | acs.org |

| 11b | 4-Trifluoromethyl pyridine derivative | 13.1 | > 10 | acs.org |

| 11c | 6-Trifluoromethyl pyridine derivative | 36.0 | Not specified | acs.org |

Structure Activity Relationship Sar Studies of 3s 3 Benzylpiperazin 2 One Derivatives

Design Principles for Rational Modification of the Benzylpiperazin-2-one Scaffold

The rational design of derivatives based on the (3S)-3-benzylpiperazin-2-one scaffold is a cornerstone of modern drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic profiles. A key strategy involves a hybridization approach, combining the structural features of the benzylpiperazin-2-one core with moieties from known biologically active compounds to create novel chemical entities with improved therapeutic potential. nih.gov

One prominent design principle revolves around the concept of a "cap group," where the benzylpiperazin-2-one moiety acts as a carrier to improve properties like central nervous system (CNS) penetration. nih.gov For instance, in the development of histone deacetylase 6 (HDAC6) inhibitors, the benzylpiperazine unit has been successfully employed as a "cap group" to facilitate the delivery of highly polar units, such as hydroxamates, across the blood-brain barrier. nih.gov This strategy was inspired by the observation that certain benzhydryl piperazine-containing antihistamines exhibit good brain penetration. nih.gov

The design process often begins with a lead compound, which is then systematically modified to probe the structure-activity landscape. These modifications can include altering the length and composition of linker moieties connecting the benzylpiperazin-2-one core to other functional groups, as well as varying the substitution patterns on the aromatic rings. nih.govresearchgate.net For example, studies have shown that the number of carbon atoms in a linker can significantly impact inhibitory activity and isozyme selectivity. nih.gov

Furthermore, the spatial arrangement of functional groups is a critical consideration. The position of substituents on the phenyl ring, for instance, can dramatically alter biological activity. Moving a hydroxamate group from the para to the ortho or meta position on a phenyl ring has been shown to decrease HDAC inhibitory activity. nih.gov This highlights the importance of precise structural modifications guided by an understanding of the target's binding site architecture.

Computational methods, such as molecular docking, play a vital role in the rational design process. These techniques allow researchers to predict the binding modes of designed molecules within the active site of a biological target, providing insights that can guide the synthesis of more potent and selective compounds. researchgate.netresearchgate.net

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity and selectivity of this compound derivatives are profoundly influenced by the nature and position of substituents on the core scaffold. Systematic variation of these substituents is a fundamental strategy in SAR studies to optimize the pharmacological profile of lead compounds.

Alterations to the benzyl (B1604629) group, a key lipophilic component, can significantly modulate receptor binding and membrane permeability. vulcanchem.com The introduction of various substituents on the phenyl ring of the benzyl group has been shown to have a considerable effect on the biological activity of resulting compounds. mdpi.com For example, in a series of nih.govvulcanchem.commdpi.comtriazolo[4,3-a] quinoxaline (B1680401) derivatives bearing a substituted benzylpiperazine moiety, the presence and position of a fluorine atom on the phenyl ring markedly influenced their inotropic activity. mdpi.com Specifically, a para-substituted fluoro derivative exhibited potent activity, while other substitutions were less effective. mdpi.com

Similarly, the substitution pattern on other aromatic rings within the molecule can be critical. In the context of acetylcholinesterase inhibitors, derivatives of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione demonstrated that electron-withdrawing groups, such as chlorine, fluorine, and nitro groups, can enhance inhibitory activity. nih.gov The position of these substituents was also crucial, with ortho and para substitutions generally yielding higher potency compared to meta substitutions. nih.gov For instance, an ortho-chloro substituent on the phenyl ring resulted in the most potent compound in one study. nih.gov

The nature of the substituent also plays a role in properties like solubility and skin permeability. For a series of piperazine (B1678402) amides, the presence of a hydroxyl group was found to increase solubility, while a 3-methoxy group improved predicted skin permeability. nih.gov

The following table summarizes the impact of substituent variations on the biological activity of benzylpiperazine derivatives from various studies:

| Core Scaffold | Substituent Variation | Impact on Biological Activity | Reference |

| Benzhydryl Piperazine | Increased carbon atoms in linker | Decreased HDAC6 inhibitory activity and selectivity | nih.gov |

| Benzhydryl Piperazine | Movement of hydroxamate from para to ortho/meta | Decreased HDAC inhibitory activity | nih.gov |

| nih.govvulcanchem.commdpi.comTriazolo[4,3-a] Quinoxaline | Para-fluoro substitution on benzyl ring | Potent positive inotropic activity | mdpi.com |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | Ortho-chloro substitution on phenyl ring | Highest acetylcholinesterase inhibitory potency | nih.gov |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | Meta-chloro substitution on phenyl ring | Lowest acetylcholinesterase inhibitory potency | nih.gov |

These examples underscore the principle that even minor modifications to the substituents on the this compound scaffold can lead to significant changes in biological activity and selectivity, providing a powerful tool for the optimization of drug candidates.

Bioisosteric Replacements and Their Influence on Pharmacological Profiles

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound by substituting one atom or group of atoms with another that has similar physical or chemical properties. This approach is frequently employed in the optimization of this compound derivatives to improve their pharmacological profiles, including potency, selectivity, and metabolic stability. researchgate.net

A notable example of bioisosteric replacement involves the substitution of a furan (B31954) ring with a phenyl ring in a series of antitubercular agents. researchgate.netnih.gov This modification, which also involved the removal of a conjugated double bond, resulted in a novel molecule with good activity against M. tuberculosis, improved metabolic stability, and low cellular toxicity. researchgate.netnih.gov This demonstrates how a seemingly simple bioisosteric swap can lead to a significantly enhanced drug candidate.

The piperazine ring itself can be the subject of bioisosteric replacement. In the development of prazosin-related alpha-blockers, the piperazine ring was replaced with 2,3-dialkylpiperazine or 1,2-cyclohexanediamine (B1199290) moieties. nih.gov While the cyclohexanediamine (B8721093) derivatives showed poor potency, the dialkylpiperazine compounds exhibited high affinity and selectivity for α1-adrenoreceptors. nih.gov This highlights that not all bioisosteric replacements are successful and that the choice of the replacing group is critical.

Another common bioisosteric replacement is the substitution of an amide bond. The triazole group is recognized as a non-classical bioisostere of the amide group, as it preserves the planar geometry and a similar distribution of hydrogen bond acceptor and donor features. mdpi.com This replacement has been utilized in the design of various inhibitors. mdpi.com

The rationale behind bioisosteric replacement is to fine-tune various parameters of a molecule, such as size, shape, electronic distribution, and lipophilicity, to achieve a better interaction with the biological target or to improve its pharmacokinetic properties. epo.org The success of a particular bioisosteric replacement depends on which molecular parameters are most important for the desired biological effect. epo.org

The following table provides examples of bioisosteric replacements in benzylpiperazine-related structures and their outcomes:

| Original Moiety | Bioisosteric Replacement | Resulting Change in Pharmacological Profile | Reference |

| Furan ring | Phenyl ring | Improved antitubercular activity and metabolic stability | researchgate.netnih.gov |

| Piperazine ring | 1,2-Cyclohexanediamine | Decreased potency and selectivity | nih.gov |

| Piperazine ring | 2,3-Dialkylpiperazine | High affinity and selectivity for α1-adrenoreceptors | nih.gov |

| Amide group | Triazole group | Preserves planar geometry and hydrogen bonding features | mdpi.com |

Future Research Directions and Therapeutic Potential of the 3s 3 Benzylpiperazin 2 One Scaffold

Emerging Applications of Piperazin-2-one-Based Structures in Chemical Biology

The piperazin-2-one (B30754) core is increasingly being explored in chemical biology for its potential in creating novel tools to probe biological systems. These structures serve as versatile scaffolds for developing chemical probes aimed at target identification and validation. nih.gov For instance, derivatives of piperazin-2-one are being investigated for their ability to interact with specific biological targets, thereby helping to elucidate complex cellular pathways. mdpi.com

One notable application is in the development of inhibitors for protein-protein interactions. The constrained peptide-like structure of piperazin-2-ones makes them ideal candidates for mimicking peptide motifs, such as the inverse γ-turns found in proteins. nih.gov This property is being leveraged to design molecules that can disrupt disease-relevant protein interactions. Furthermore, high-throughput screening of piperazin-2-one derivative libraries has led to the identification of compounds that can inhibit viral infections, such as adenovirus, by targeting viral DNA replication. csic.es

The development of radiolabeled piperazin-2-one derivatives is another promising area. These probes, such as those labeled with Carbon-11, are being used in Positron Emission Tomography (PET) imaging to visualize and study sigma-2 receptors, which are overexpressed in many types of cancer. nih.gov This highlights the potential of the piperazin-2-one scaffold in creating diagnostic tools.

Integration of Advanced Synthetic and Computational Methodologies for Novel Compound Discovery

The discovery of novel compounds based on the (3S)-3-benzylpiperazin-2-one scaffold is being accelerated by the integration of advanced synthetic and computational techniques. thieme.denih.govbeilstein-journals.org Computational methods, including both structure-based and ligand-based drug design, play a crucial role in identifying and optimizing new drug candidates. nih.govelsevier.es

Key computational and synthetic approaches include:

Virtual Screening: Large chemical libraries are computationally screened to identify potential hits that bind to a specific biological target. acs.org This method significantly reduces the number of compounds that need to be synthesized and tested experimentally.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. elsevier.es This helps in predicting the activity of new derivatives and in optimizing lead compounds. researchgate.net

Molecular Docking and Dynamics: These techniques are used to predict the binding mode and affinity of a ligand to its target protein. beilstein-journals.orgacs.org This provides valuable insights into the mechanism of action and helps in designing more potent and selective compounds.

High-Throughput Synthesis: The development of efficient, one-pot synthetic methodologies allows for the rapid generation of diverse libraries of piperazin-2-one derivatives. thieme.denih.gov These libraries can then be screened for biological activity, accelerating the discovery process. csic.es

A notable example of this integrated approach is the discovery of a selective serotonin (B10506) 5-HT1A receptor agonist. nih.gov Computational modeling was used to optimize a hit compound, leading to a candidate that entered clinical trials in a significantly shorter timeframe. nih.gov

Development of Highly Enantioselective Synthetic Routes for Therapeutic Candidates

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of highly enantioselective synthetic routes to produce specific enantiomers of piperazin-2-one derivatives is of paramount importance for therapeutic applications. nih.govdicp.ac.cn

Several catalytic asymmetric methods have been developed to synthesize chiral piperazin-2-ones with high enantiomeric excess. These methods offer significant advantages over traditional "chiral pool" techniques, which often rely on starting materials derived from natural sources. dicp.ac.cn

Prominent enantioselective synthetic strategies include:

Palladium-Catalyzed Asymmetric Hydrogenation: This method allows for the efficient synthesis of chiral piperazin-2-ones from pyrazin-2-ols with high yields and enantioselectivities (up to 90% ee). dicp.ac.cn The process involves the hydrogenation of the pyrazin-2-ol precursor in the presence of a chiral palladium catalyst. dicp.ac.cn

Palladium-Catalyzed Asymmetric Allylic Alkylation: This technique has been successfully used to synthesize α-secondary and α-tertiary piperazin-2-ones with good to excellent yields and enantioselectivities. nih.govcaltech.edu It involves the reaction of a piperazin-2-one enolate with an allylic electrophile in the presence of a chiral palladium catalyst. nih.gov

Organocatalytic Asymmetric Reactions: One-pot methodologies combining Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening cyclization have been developed to access 3-aryl/alkyl piperazin-2-ones with high enantiomeric excess (up to 99% ee). nih.gov These reactions utilize chiral organocatalysts to control the stereochemistry of the final product. nih.gov

常见问题

Q. What are the optimal synthetic routes for (3S)-3-Benzylpiperazin-2-one, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves aminomethylation of ketone precursors or cyclization of benzyl-substituted intermediates. For example, aminomethylation of 1-(4-ethoxyphenyl)-2-phenylethanone with benzylpiperazine derivatives under controlled pH (7–8) and temperature (40–60°C) can yield the target compound . To improve yields, optimize catalyst loading (e.g., 5–10 mol% Pd/C for hydrogenation steps) and use chiral auxiliaries to enhance stereochemical control. Reaction monitoring via TLC or HPLC is critical to terminate reactions at 85–90% conversion to minimize byproducts .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

Methodological Answer:

- NMR : Use and NMR to confirm stereochemistry and substitution patterns. Key signals include the benzyl proton resonance at δ 3.8–4.2 ppm (multiplet) and the piperazinone carbonyl at δ 168–170 ppm .

- HRMS : Validate molecular weight (e.g., calculated [M+H] = 231.1497) with experimental data (error < 2 ppm) .

- IR : Confirm the presence of the carbonyl group (C=O stretch at 1650–1680 cm) and NH bending (1550–1600 cm) .

Q. What stability conditions should be maintained for this compound during storage?

Methodological Answer: Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Stability studies under forced degradation (40°C/75% RH for 4 weeks) show <5% degradation when protected from humidity. Use HPLC to monitor degradation products, such as oxidized benzyl derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Methodological Answer: Employ chiral catalysts (e.g., Jacobsen’s salen complexes) or enzymatic resolution. For example, lipase-mediated kinetic resolution of racemic intermediates can achieve >95% enantiomeric excess (ee). Monitor stereochemical purity via chiral HPLC (e.g., Chiralpak® IA column, hexane:isopropanol 80:20) .

Q. What HPLC parameters are critical for impurity profiling of this compound?

Methodological Answer:

Q. How do structural modifications at the 3-position affect biological activity?

Methodological Answer: Replace the benzyl group with bulkier substituents (e.g., pyridinyl or cyclohexyl) to assess SAR. For example, 3-(pyridin-2-yl)piperazin-2-one derivatives show reduced receptor binding affinity compared to the benzyl analog, suggesting steric hindrance impacts target engagement .

Q. How can contradictions in pharmacological data across studies be resolved?

Methodological Answer:

- Standardize Assays : Use uniform cell lines (e.g., HEK293 for receptor studies) and control buffer conditions (pH 7.4, 37°C).

- Data Normalization : Express activity as % inhibition relative to a reference antagonist (e.g., atropine for muscarinic receptors).

- Meta-Analysis : Apply statistical tools (e.g., Cochrane’s Q-test) to identify outliers due to solvent polarity or assay sensitivity variations .

Q. What computational methods predict the metabolic stability of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。